- Treatment of metabolic disorders in equine animals, United States, , ,

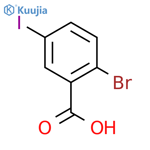

Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

946525-30-0 structure

商品名:(2-Bromo-5-iodophenyl)methanol

CAS番号:946525-30-0

MF:C7H6BrIO

メガワット:312.930413722992

MDL:MFCD11044842

CID:1065690

PubChem ID:53424372

(2-Bromo-5-iodophenyl)methanol 化学的及び物理的性質

名前と識別子

-

- 2-BROMO-5-IODOBENZYLALCOHOL

- (2-Bromo-5-iodophenyl)methanol

- 2-bromo-5-iodoBenzenemethanol

- 2-BROMO-5-IODOBENZYL ALCOHOL

- 2-bromo-5-iodobenzylalcohol

- WDXHGFYJUQMFDV-UHFFFAOYSA-N

- Benzenemethanol, 2-bromo-5-iodo-

- (2-Bromo-5-iodo-phenyl)-methanol

- CL9121

- AS05950

- CM13297

- 4-Bromo-3-hydroxymethyl-1-iodo-benzene

- AK158350

- ST24033832

- Z1150

- 2-Bromo-5-iodobenzenemethanol (ACI)

- SCHEMBL1713834

- WMB52530

- SY110675

- DTXSID20698488

- AKOS024258482

- DS-9342

- MFCD11044842

- Z1269159494

- EN300-2950157

- CS-0031364

- DA-26783

- 946525-30-0

- AS-813/43501691

- AC-30706

- 2-Bromo-5-iodobenzyl alcohol, 97%

-

- MDL: MFCD11044842

- インチ: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2

- InChIKey: WDXHGFYJUQMFDV-UHFFFAOYSA-N

- ほほえんだ: BrC1C(CO)=CC(I)=CC=1

計算された属性

- せいみつぶんしりょう: 311.86467g/mol

- どういたいしつりょう: 311.86467g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 2.211±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 112-116 °C

- ようかいど: 微溶性(1.6 g/l)(25ºC)、

(2-Bromo-5-iodophenyl)methanol セキュリティ情報

- 危害声明: H315-H319-H335

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:2-8°C

(2-Bromo-5-iodophenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB440740-25 g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 25g |

€244.70 | 2023-04-22 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-20g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 20g |

564.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48840-25g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 25g |

¥329.0 | 2022-10-09 | |

| Chemenu | CM102432-100g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 95+% | 100g |

$*** | 2023-05-29 | |

| Enamine | EN300-2950157-0.25g |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 95.0% | 0.25g |

$22.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-25g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 25g |

¥194.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-100g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 100g |

¥831.00 | 2024-04-24 | |

| abcr | AB440740-10g |

(2-Bromo-5-iodophenyl)methanol, 95%; . |

946525-30-0 | 95% | 10g |

€75.00 | 2025-02-17 | |

| abcr | AB440740-100g |

(2-Bromo-5-iodophenyl)methanol, 95%; . |

946525-30-0 | 95% | 100g |

€181.80 | 2024-08-03 | |

| Enamine | EN300-2950157-25g |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 95% | 25g |

$232.0 | 2023-09-06 |

(2-Bromo-5-iodophenyl)methanol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 30 min, rt

リファレンス

- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

リファレンス

- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

リファレンス

- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

リファレンス

- Treatment of metabolic disorders in feline animals, United States, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 10 - 25 °C

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, 20 °C; cooled

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

リファレンス

- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 10 - 15 °C; 12 - 16 h, 10 - 15 °C

リファレンス

- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

リファレンス

- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt

1.2 Solvents: Water ; 0 °C

1.2 Solvents: Water ; 0 °C

リファレンス

- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 - 20 h, 0 - 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

リファレンス

- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,

(2-Bromo-5-iodophenyl)methanol Raw materials

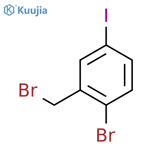

- 1-bromo-2-(bromomethyl)-4-iodobenzene

- 2-Bromo-5-iodobenzoyl chloride

- 2-Bromo-5-iodobenzoic acid

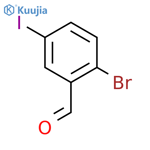

- 2-Bromo-5-iodobenzaldehyde

(2-Bromo-5-iodophenyl)methanol Preparation Products

(2-Bromo-5-iodophenyl)methanol 関連文献

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

946525-30-0 ((2-Bromo-5-iodophenyl)methanol) 関連製品

- 2026536-59-2(5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl)

- 2002753-15-1(1-(3,4-dihydro-1H-2-benzopyran-6-yl)-2,2-difluoroethan-1-one)

- 2137575-37-0(N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]oxolane-3-sulfonamide)

- 875248-15-0(1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione)

- 1311828-98-4(N-(1-cyanocyclopentyl)-2-(3,4-dimethylphenyl)aminoacetamide)

- 1049731-90-9((3'-methyl-3-biphenylyl)amine hydrochloride)

- 2091689-00-6((1R)-2-amino-1-2-bromo-5-(trifluoromethyl)phenylethan-1-ol)

- 1150114-68-3(5-Chloro-6-ethoxypyridine-3-boronic Acid)

- 1690705-09-9(4-Pyrimidinecarboxylic acid, 2-(dimethylamino)-5-methyl-)

- 896314-65-1(N-2-(benzenesulfonyl)-2-(furan-2-yl)ethyl-N'-(4-fluorophenyl)methylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol

清らかである:99%

はかる:500g

価格 ($):364.0